molecular formula C12H10ClNO3 B1303134 Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate CAS No. 4357-94-2

Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Cat. No. B1303134
CAS RN: 4357-94-2
M. Wt: 251.66 g/mol
InChI Key: XJKXWSPETWYDLS-UHFFFAOYSA-N
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Patent
US09132126B2

Procedure details

In a similar manner as described in Preparation Example 25, by using methanol (60 mL), methyl-3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylate (6.0 g, 23.84 mmol) and 3% sodium hydroxide aqueous solution (60 mL), a white solid required compound (5.10 g, 21.44 mmol, 90%) was obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:17])=[N:7][O:8][C:9]=1[CH3:10])=[O:4].[OH-].[Na+]>CO>[Cl:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:6]1[C:5]([C:3]([OH:4])=[O:2])=[C:9]([CH3:10])[O:8][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(=O)C=1C(=NOC1C)C1=C(C=CC=C1)Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner as described in Preparation Example 25

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NOC(=C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.44 mmol
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.